Methyl 3-(azetidin-1-yl)propanoate
CAS No.: 502144-09-4
Cat. No.: VC2318137
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 502144-09-4 |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | methyl 3-(azetidin-1-yl)propanoate |
Standard InChI | InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 |
Standard InChI Key | RDELIYPIRSMXOH-UHFFFAOYSA-N |
SMILES | COC(=O)CCN1CCC1 |
Canonical SMILES | COC(=O)CCN1CCC1 |
Introduction
Chemical Properties and Structure
Methyl 3-(azetidin-1-yl)propanoate features a characteristic molecular structure with specific chemical identifiers and properties that define its behavior in chemical reactions and biological systems.
Structural Characteristics
The compound consists of three main structural components: a four-membered azetidine ring, a three-carbon propanoate chain, and a methyl ester functional group. The azetidine ring contains a nitrogen atom that serves as a key reactive center, while the methyl ester provides opportunities for functional group transformations.
Physical and Chemical Properties
The table below summarizes the key properties of Methyl 3-(azetidin-1-yl)propanoate:
Property | Value/Description |
---|---|
IUPAC Name | Methyl 3-(azetidin-1-yl)propanoate |
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.18 g/mol |
CAS Number | 502144-09-4 |
InChI | InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 |
Canonical SMILES | COC(=O)CCN1CCC1 |
Physical State | Liquid (at standard conditions) |
The azetidine ring's strained nature contributes significantly to the compound's reactivity, making it a useful intermediate in various synthetic pathways. The nitrogen atom in the azetidine ring possesses nucleophilic character, enabling participation in numerous chemical transformations.
Synthesis Methods
Methyl 3-(azetidin-1-yl)propanoate can be synthesized through several routes, with the aza-Michael addition being the most common and efficient approach.
Aza-Michael Addition
The primary synthetic pathway involves the reaction of azetidine with methyl acrylate, classified as an aza-Michael addition reaction. This reaction typically proceeds under basic conditions:
Reactants | Reaction Conditions | Product | Typical Yield |
---|---|---|---|
Azetidine + Methyl acrylate | Base (K₂CO₃ or NaH), solvent (THF or DMF), room temperature to 60°C | Methyl 3-(azetidin-1-yl)propanoate | 75-85% |
This approach takes advantage of the nucleophilic nitrogen in the azetidine ring, which attacks the electrophilic β-carbon of methyl acrylate. The reaction is driven by the formation of a stable C-N bond and proceeds with high regioselectivity.
Alternative Synthetic Routes
Several alternative methods can be employed to synthesize Methyl 3-(azetidin-1-yl)propanoate:
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Nucleophilic substitution of methyl 3-halopropanoate with azetidine
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Esterification of 3-(azetidin-1-yl)propanoic acid with methanol
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Reduction of corresponding nitrile derivatives followed by esterification
Each method offers specific advantages depending on the availability of starting materials and desired reaction conditions.
Chemical Reactivity
Methyl 3-(azetidin-1-yl)propanoate displays diverse reactivity patterns primarily centered around its ester group and azetidine ring. Understanding these reaction pathways is crucial for utilizing this compound in synthesis.
Reduction Reactions
The ester functionality can undergo reduction to yield alcohols, aldehydes, or amines depending on the reducing agent employed:
Reducing Agent | Reaction Conditions | Primary Product | Comments |
---|---|---|---|
Lithium Aluminum Hydride | Anhydrous ether, reflux | 3-(Azetidin-1-yl)propan-1-ol | Complete reduction of ester to alcohol with >90% yield |
Sodium Borohydride | Methanol, room temperature | Partial reduction observed | Limited efficacy due to steric factors |
DIBAL-H | Toluene, -78°C | 3-(Azetidin-1-yl)propanal | Selective reduction to aldehyde possible with temperature control |
Similar reduction protocols have been applied to structurally related azetidine compounds. For example, sodium borohydride in tetrahydrofuran at elevated temperatures (60-65°C) has been used successfully for the reduction of azetidine-containing compounds .
Hydrolysis Reactions
The methyl ester group readily undergoes hydrolysis under acidic or basic conditions:
Conditions | Reaction Time | Product | Yield |
---|---|---|---|
NaOH (1M), MeOH/H₂O, room temperature | 2-4 hours | 3-(Azetidin-1-yl)propanoic acid (sodium salt) | 80-95% |
HCl (1M), reflux | 6-8 hours | 3-(Azetidin-1-yl)propanoic acid (hydrochloride salt) | 75-85% |
The resulting carboxylic acid derivatives serve as versatile intermediates for further transformations, including amide formation and activation for coupling reactions.
Nucleophilic Substitution Reactions
The azetidine nitrogen can participate in various substitution reactions:
Electrophile | Conditions | Product | Application |
---|---|---|---|
Alkyl halides | Base, polar aprotic solvent | N-alkylated derivatives | Synthesis of quaternary ammonium salts |
Acyl chlorides | Base, THF, 0°C to RT | N-acylated derivatives | Protection strategies, peptide synthesis |
Fluorinating agents (TBAF) | THF, 60°C | Fluorinated derivatives | Development of PET imaging agents |
The reactivity of the azetidine nitrogen can be modulated by adjusting reaction conditions, enabling selective functionalization in the presence of other reactive groups.
Biological Activity and Applications
The unique structural features of Methyl 3-(azetidin-1-yl)propanoate contribute to its potential applications in various fields, particularly in medicinal chemistry.
Antimicrobial Activity
Studies investigating azetidine-containing compounds have revealed promising antimicrobial properties:
Target Organisms | Observed Activity | Proposed Mechanism |
---|---|---|
Gram-positive bacteria | Significant inhibition | Cell wall synthesis disruption |
Gram-negative bacteria | Moderate activity | Membrane permeability alteration |
Fungal species | Variable activity | Enzyme inhibition |
The azetidine ring's strained geometry is thought to contribute to these biological effects by enhancing binding to target sites in microbial cells.
Industrial Applications
Beyond medicinal chemistry, Methyl 3-(azetidin-1-yl)propanoate finds applications in:
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Specialty chemical production as a building block for complex molecules
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Polymer chemistry as a monomer or modifier
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Agricultural chemistry in the development of crop protection agents
The compound's versatile reactivity makes it valuable across multiple industrial sectors.
Spectroscopic Characterization
Accurate identification and structural confirmation of Methyl 3-(azetidin-1-yl)propanoate rely on various spectroscopic techniques.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides crucial structural information:
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H NMR | 3.6-3.7 | -OCH₃ (singlet) |
¹H NMR | 3.1-3.3 | -N-CH₂- (azetidine ring) |
¹H NMR | 2.5-2.8 | -CH₂-COO- |
¹H NMR | 1.9-2.1 | -CH₂- (azetidine ring) |
¹³C NMR | 172-174 | C=O (ester) |
¹³C NMR | 51-52 | -OCH₃ |
¹³C NMR | 56-58 | -N-CH₂- (azetidine) |
¹³C NMR | 32-34 | -CH₂-COO- |
¹³C NMR | 16-18 | -CH₂- (azetidine ring) |
These characteristic signals provide a definitive fingerprint for confirming the compound's structure.
Infrared Spectroscopy
Key IR absorption bands for Methyl 3-(azetidin-1-yl)propanoate include:
Wavenumber (cm⁻¹) | Assignment |
---|---|
~1740 | C=O stretching (ester) |
~2950-2850 | C-H stretching (aliphatic) |
~1200 | C-N stretching (azetidine) |
~1170-1150 | C-O stretching (ester) |
Mass Spectrometry
Mass spectrometric analysis typically shows:
-
Molecular ion peak at m/z 143, corresponding to the molecular weight
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Fragment ions at m/z 112 (loss of OCH₃)
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Fragment ions at m/z 84 (azetidine ring fragment)
Comparison with Related Compounds
Understanding how Methyl 3-(azetidin-1-yl)propanoate compares to structurally related compounds provides valuable insights into structure-activity relationships.
Compound | Structural Differences | Chemical Reactivity | Biological Activity |
---|---|---|---|
Methyl 3-(azetidin-3-yl)propanoate | Attachment at position 3 of azetidine | Different N-alkylation potential | Altered receptor binding profile |
Ethyl 3-(azetidin-1-yl)propanoate | Ethyl ester instead of methyl | Similar reactivity, different hydrolysis rate | Similar profile with modified pharmacokinetics |
Methyl 2-(azetidin-1-yl)acetate | Shorter carbon chain | Enhanced reactivity due to proximity effects | Different spatial arrangement affecting target binding |
3-(Azetidin-1-yl)propanoic acid | Free carboxylic acid | Higher water solubility, different H-bonding | More hydrophilic, altered membrane permeability |
These structural variations result in distinct differences in chemical behavior, physical properties, and biological activities, highlighting the importance of specific structural features in determining compound properties.
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